REACTION_CXSMILES
|
NC1C=CC(OC2C=CN=C3C=C(C4N=CC(CN(CCOC)C(=O)OC(C)(C)C)=CC=4)SC=23)=C(F)C=1.[O:38]1[CH2:42][CH2:41][O:40][CH:39]1[C:43]1[CH:44]=[CH:45][C:46]([C:49]2[S:57][C:56]3[C:51](=[N:52][CH:53]=[CH:54][C:55]=3[O:58][C:59]3[CH:64]=[CH:63][C:62]([N+:65]([O-])=O)=[CH:61][C:60]=3[F:68])[CH:50]=2)=[N:47][CH:48]=1>>[O:38]1[CH2:42][CH2:41][O:40][CH:39]1[C:43]1[CH:44]=[CH:45][C:46]([C:49]2[S:57][C:56]3[C:51](=[N:52][CH:53]=[CH:54][C:55]=3[O:58][C:59]3[CH:64]=[CH:63][C:62]([NH2:65])=[CH:61][C:60]=3[F:68])[CH:50]=2)=[N:47][CH:48]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(OC2=C3C(=NC=C2)C=C(S3)C3=CC=C(C=N3)CN(C(OC(C)(C)C)=O)CCOC)C=C1)F
|
Name
|
compound 138
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C=1C=CC(=NC1)C1=CC2=NC=CC(=C2S1)OC1=C(C=C(C=C1)[N+](=O)[O-])F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C=1C=CC(=NC1)C1=CC2=NC=CC(=C2S1)OC1=C(C=C(N)C=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |